N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. The presence of both ethoxy and nitro groups in its structure makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: The major product formed is N-(4-ethoxyphenyl)-4-aminobenzenesulfonamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an antimicrobial agent.
Medicine: It is investigated for its potential use in the treatment of bacterial and fungal infections.
Industry: It is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of the bacterial cell wall. This leads to the death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-ethoxyphenyl)-2-azetidinone: Studied for its potential as an antimicrobial agent.
Uniqueness
N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
349098-79-9 |
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Molecular Formula |
C14H14N2O5S |
Molecular Weight |
322.34 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O5S/c1-2-21-13-7-3-11(4-8-13)15-22(19,20)14-9-5-12(6-10-14)16(17)18/h3-10,15H,2H2,1H3 |
InChI Key |
BUCSZBGRXQNNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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